5'-(tert-Butoxycarbonyl)-2',4',5',6'-tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine]-3'-carboxylic acid
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Overview
Description
5’-(tert-Butoxycarbonyl)-2’,4’,5’,6’-tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine]-3’-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the tert-butoxycarbonyl group adds to its stability and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(tert-Butoxycarbonyl)-2’,4’,5’,6’-tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine]-3’-carboxylic acid typically involves multiple steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through the reaction of a suitable hydrazine derivative with a pyridine carboxylic acid under acidic conditions.
Spirocyclization: The cyclopropane ring is introduced through a spirocyclization reaction, often involving a cyclopropane precursor and a strong base.
Introduction of the tert-Butoxycarbonyl Group: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-(tert-Butoxycarbonyl)-2’,4’,5’,6’-tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine]-3’-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the spirocyclopropane structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Uniqueness
The unique spirocyclopropane structure of 5’-(tert-Butoxycarbonyl)-2’,4’,5’,6’-tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine]-3’-carboxylic acid distinguishes it from other similar compounds. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H19N3O4 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-7,1'-cyclopropane]-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O4/c1-13(2,3)21-12(20)17-6-8-9(11(18)19)15-16-10(8)14(7-17)4-5-14/h4-7H2,1-3H3,(H,15,16)(H,18,19) |
InChI Key |
SKZAPNVXSFBKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C3(C1)CC3)NN=C2C(=O)O |
Origin of Product |
United States |
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